molecular formula C13H16N2O5 B8295632 (5-Methoxy-2-methyl-4-nitrophenyl)(morpholino)methanone

(5-Methoxy-2-methyl-4-nitrophenyl)(morpholino)methanone

Cat. No. B8295632
M. Wt: 280.28 g/mol
InChI Key: SIFCSVVNNHITQY-UHFFFAOYSA-N
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Patent
US08809331B2

Procedure details

To 5-methoxy-2-methyl-4-nitrobenzoic acid (2.0 g, 9.47 mmol) in DCM (50 mL) was added DIPEA (8.3 mL, 47 mmol) and HATU (3.96 g, 10.4 mmol) followed by morpholine (0.83 mL, 9.47 mmol). The mixture was allowed to stir at RT for 5 h and then water (50 mL) and DCM (50 mL) were added. The aqueous phase was extracted with DCM (3×25 mL) and the combined organic phases were passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) gave (5-methoxy-2-methyl-4-nitrophenyl)(morpholino)methanone (2.5 g, 94%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=281 at 3.17 min. 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1H), 6.90 (s, 1H), 3.94 (s, 3H), 3.85-3.76 (m, 4H), 3.61 (dd, 2H), 3.23 (dd, 2H), 2.30 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:13]([O-:15])=[O:14])=[CH:5][C:6]([CH3:12])=[C:7]([CH:11]=1)[C:8]([OH:10])=O.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH:49]1[CH2:54][CH2:53][O:52][CH2:51][CH2:50]1>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[C:4]([N+:13]([O-:15])=[O:14])=[CH:5][C:6]([CH3:12])=[C:7]([C:8]([N:49]2[CH2:54][CH2:53][O:52][CH2:51][CH2:50]2)=[O:10])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C(=CC(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
8.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.96 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (3×25 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=CC(=C(C1)C(=O)N1CCOCC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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